molecular formula C25H26O4 B1245051 Erycristagallin

Erycristagallin

Cat. No. B1245051
M. Wt: 390.5 g/mol
InChI Key: VNTSSLCFFUCTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erycristagallin is a natural product found in Erythrina crista-galli, Erythrina variegata, and other organisms with data available.

Scientific Research Applications

Anti-Inflammatory Properties

Erycristagallin has demonstrated significant anti-inflammatory effects. In a study, erycristagallin isolated from Erythrina mildbraedii showed potent activity against various models of inflammation. In vivo, it inhibited phospholipase A(2)-induced mouse paw oedema and reduced chronic inflammation. The anti-inflammatory action is attributed to its ability to inhibit arachidonic acid metabolism via the 5-lipoxygenase pathway and its antioxidant activity in the DPPH test (Njamen et al., 2003).

Antibacterial Activity

Erycristagallin has shown potent antibacterial properties, particularly against cariogenic oral bacteria. A study found that erycristagallin exhibited high antibacterial activity against mutans streptococci and other oral pathogens. This property positions erycristagallin as a potential agent for preventing dental caries by inhibiting the growth of cariogenic bacteria (Sato et al., 2003).

Antiplasmodial Activities

Erycristagallin, along with other compounds from the root bark of Erythrina abyssinica, displayed antiplasmodial activities. This suggests its potential use in the development of treatments for malaria (Yenesew et al., 2003).

Radical Scavenging Activities

Erycristagallin has demonstrated radical scavenging properties. A study indicated that erycristagallin, among other compounds from Erythrina abyssinica, showed activity towards the DPPH radical, pointing to its potential as an antioxidant (Yenesew et al., 2009).

properties

Product Name

Erycristagallin

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

2,10-bis(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C25H26O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,26-27H,7-8,13H2,1-4H3

InChI Key

VNTSSLCFFUCTNP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C

synonyms

3,9-dihydroxy-2,10-di(gamma,gamma-dimethylallyl)-6a,11a-dehydropterocarpan
erycristagallin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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